(S)-(+)-2-Hydroxy-3-methylbutyric acid
Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or significance in biological, chemical, or industrial contexts may also be discussed.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, reactivity, and stability.Scientific Research Applications
Metabolic Pathways and Disease Diagnosis : (S)-(+)-2-Hydroxy-3-methylbutyric acid is involved in the metabolism of branched-chain amino acids like valine, leucine, and isoleucine. Its presence in urine can indicate metabolic states such as ketogenesis and is used in the diagnosis of conditions like diabetic ketoacidosis (Liebich & Först, 1984).
Chemical Kinetics and Reactions : The acid's elimination kinetics have been studied, showing its involvement in reactions producing compounds like 2-butanone and 3-pentanone. This research is relevant in understanding its role in chemical reactions at high temperatures (Chuchani, Martín, & Rotinov, 1995).
Biosynthetic Studies : It has been identified in the biosynthesis of compounds like glaucarubinone, a bitter principle of Simaruba glauca, indicating its role in natural product synthesis (Moron & Polonsky, 1968).
Biocatalysis and Enzymatic Synthesis : The acid is an intermediate in enzymatic processes like aldol addition of propanal to formaldehyde, furthering our understanding of biocatalysis and its potential industrial applications (Česnik et al., 2019).
Nutritional Supplements and Muscle Recovery : As a metabolite of leucine, it's studied for its role in muscle recovery and adaptations after resistance training, indicating its potential as a dietary supplement (Silva et al., 2017).
Biosynthetic Pathways for Platform Chemicals : Its derivatives have been explored in the design of biosynthetic pathways for chemicals like 3-hydroxy-γ-butyrolactone, showcasing its role in sustainable chemical production (Martin et al., 2013).
Microbial Conversion in Industrial Processes : Research on its microbial conversion by species like Galactomyces reessii highlights its potential in environmentally sound manufacturing processes (Lee, Nissen, & Rosazza, 1997).
Biomedical Research : Studies have linked its derivatives to various metabolic disorders, aiding in the understanding and potential treatment of these conditions (Wysocki et al., 1976).
Stereochemistry Studies : Its isomers have been synthesized and characterized, contributing to the field of stereochemistry and the understanding of molecular structures (Tai & Imaida, 1978).
Biocatalytic Methods for Chemical Synthesis : It has been produced using biocatalytic methods from substrates like l-leucine, offering a renewable route for its synthesis (Gao & Li, 2021).
Renewable Production from Glucose : Engineered Escherichia coli has been used for the renewable production of its derivatives from glucose, showing its potential in sustainable chemical manufacturing (Dhande, Xiong, & Zhang, 2012).
Medical Applications : It's studied for its role in muscle loss prevention in older adults, indicating its potential in geriatric care and health supplements (Wu et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Hydroxy-3-methylbutyric acid | |
CAS RN |
17407-55-5 | |
Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyisovaleric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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